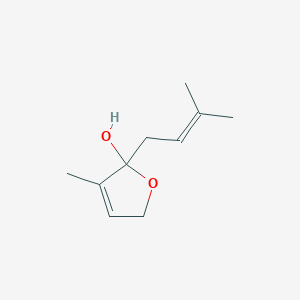
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is a member of the class of heteroaromatic compounds It is characterized by a furan ring substituted with a 3-methylbut-2-en-1-yl group and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of suitable acyclic precursors. For example, starting with 5-oxogeraniol or 5-hydroxycitral, cyclization can be induced under acidic conditions to form the furan ring . Another method involves the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid, followed by decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methylbut-2-en-1-yl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-one.
Reduction: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-tetrahydrofuran-2-ol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-(3-methylbut-2-en-1-yl)furan: Similar structure but lacks the hydroxyl group.
3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: Contains a purine ring instead of a furan ring.
Uniqueness
3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is unique due to the presence of both a furan ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
133594-20-4 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-methyl-5-(3-methylbut-2-enyl)-2H-furan-5-ol |
InChI |
InChI=1S/C10H16O2/c1-8(2)4-6-10(11)9(3)5-7-12-10/h4-5,11H,6-7H2,1-3H3 |
InChI-Schlüssel |
MTDYTTVKGSRFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCOC1(CC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


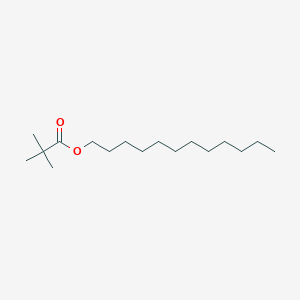
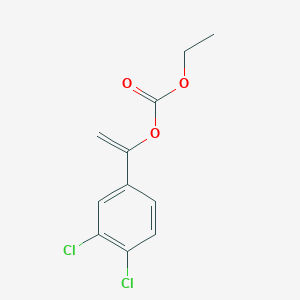

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)
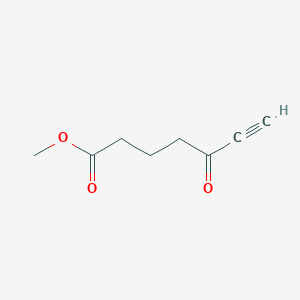
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

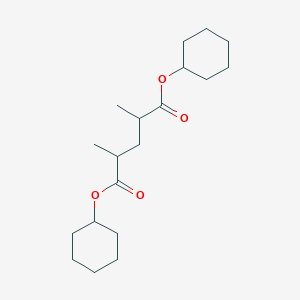
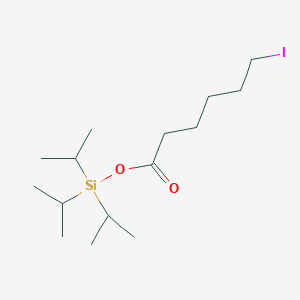
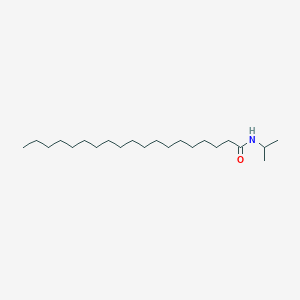
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
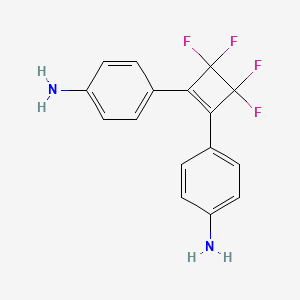
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
